Mpro inhibitor N3 hemihydrate

SARS-CoV-2 Mpro Enzymatic Assay

Choose Mpro inhibitor N3 hemihydrate as the gold-standard covalent Mpro inhibitor for your research. Its unique binding mode across S1-S5 subsites, validated via X-ray crystallography (PDB 6LU7), ensures reproducibility. Broad-spectrum activity against SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-229E, FIPV, MHV-A59, and IBV makes it the only reliable benchmark for cross-coronavirus studies. Avoid compromising comparability—opt for the structurally validated standard.

Molecular Formula C70H98N12O17
Molecular Weight 1379.6 g/mol
Cat. No. B14023928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpro inhibitor N3 hemihydrate
Molecular FormulaC70H98N12O17
Molecular Weight1379.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O
InChIInChI=1S/2C35H48N6O8.H2O/c2*1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;/h2*7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H2/b2*13-12+;/t2*23-,25-,26+,27-,30-;/m00./s1
InChIKeyFFGRVUOVZDZOBL-UHWYBZBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for Mpro Inhibitor N3 Hemihydrate: A Reference Standard for SARS-CoV-2 Main Protease Inhibition


Mpro inhibitor N3 hemihydrate is a covalent, peptidomimetic inhibitor of the main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 [1]. It is a mechanism-based inhibitor identified through computer-aided drug design and validated by X-ray crystallography [1]. The compound exists as a hemihydrate salt, with a molecular weight of 714.8 g/mol [2]. It is widely recognized as a benchmark compound for Mpro inhibition studies, having been used in numerous structural and biochemical characterizations of coronaviral proteases [1].

Why Mpro Inhibitor N3 Hemihydrate Cannot Be Substituted by Generic Alternatives: The Value of a Covalent, Broad-Spectrum Benchmark


Generic substitution with alternative Mpro inhibitors is not scientifically sound due to fundamental differences in mechanism, spectrum, and structural validation. N3 is a covalent, peptidomimetic inhibitor with a distinct binding mode across the S1-S5 subsites of the Mpro active site, which has been resolved at high resolution via X-ray crystallography [1]. In contrast, many alternative inhibitors (e.g., GC376, PF-07321332) are reversible covalent or non-covalent inhibitors with different binding profiles and spectra of activity [2]. N3's well-characterized, broad-spectrum activity against multiple coronaviruses (SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-229E, FIPV, MHV-A59, IBV) makes it a uniquely validated reference standard for cross-coronavirus Mpro research [3]. Its established role as a benchmark in both structural and biochemical assays means that substitution would compromise the comparability of results across studies [1].

Quantitative Differentiation of Mpro Inhibitor N3 Hemihydrate: Head-to-Head Comparisons with Key Analogs


Enzymatic Potency Comparison: N3 vs. GC376 vs. PF-07321332 in Mpro Inhibition

N3 exhibits an IC50 of 16.77 μM against SARS-CoV-2 Mpro in a biochemical assay [1]. In contrast, GC376 demonstrates a significantly more potent IC50 of 0.03 μM [2], and PF-07321332 (nirmatrelvir) shows an IC50 of 0.022 μM [3]. While N3 is less potent enzymatically, its value lies in its well-defined covalent binding mode and broad-spectrum activity, making it a preferred reference compound for structural and comparative studies where potency is not the primary selection criterion.

SARS-CoV-2 Mpro Enzymatic Assay

Antiviral Efficacy in Cell Culture: N3 vs. GC376 in SARS-CoV-2 Infected Vero E6 Cells

N3 inhibits SARS-CoV-2 replication in Vero E6 cells with an EC50 of 16.77 μM [1]. GC376, another peptidomimetic Mpro inhibitor, demonstrates a more potent EC50 of 3.37 μM in the same cell line [2]. This 5-fold difference in cellular antiviral activity highlights the distinct pharmacological profiles of these two inhibitors, which may be attributed to differences in cellular permeability, stability, or target engagement.

SARS-CoV-2 Antiviral Activity Cell Culture

Broad-Spectrum Antiviral Profile: Comparative Inhibition of Diverse Coronaviruses

N3 demonstrates a broad-spectrum antiviral profile, inhibiting the replication of several coronaviruses in cell culture. The IC50 values are 4.0 μM for HCoV-229E, 8.8 μM for FIPV, and 2.7 μM for MHV-A59 [1]. In contrast, PF-07321332 is primarily optimized for SARS-CoV-2, with reported IC50 values of 22.2 nM for SARS-CoV-2 Mpro and higher IC50 values for other coronaviruses (e.g., 4.94 nM for SARS-CoV-1, 189 nM for HKU1-CoV, 187 nM for MERS-CoV) [2]. N3's consistent micromolar activity across a panel of coronaviruses establishes it as a valuable tool for investigating pan-coronavirus Mpro inhibition and for validating assays intended to detect broad-spectrum activity.

Coronavirus Broad-Spectrum Antiviral

Crystallographically Validated Binding Mode: Structural Comparison of Mpro-N3 Complexes

The crystal structure of SARS-CoV-2 Mpro in complex with N3 has been solved at high resolution, revealing a covalent bond with the catalytic Cys145 residue and extensive interactions across the S1-S5 subsites [1]. This structure provides a definitive, atomically detailed model of a covalent peptidomimetic inhibitor bound to Mpro. While other inhibitors like GC376 and PF-07321332 also have solved structures [2], N3's structure was the first to be reported for SARS-CoV-2 Mpro and has become a widely used reference for understanding the active site geometry and for structure-based drug design [1]. The binding mode of N3, particularly its accommodation of the S1' pocket and the extended P5 substituent, has informed the design of subsequent generations of Mpro inhibitors [3].

X-ray Crystallography Binding Mode Covalent Inhibitor

In Vivo Efficacy in a Chicken Embryo Model of Coronavirus Infection

N3 demonstrates in vivo antiviral activity in a chicken embryo model infected with Infectious Bronchitis Virus (IBV), a gammacoronavirus. Treatment with N3 (0-0.64 μM) at 3 and 6 hours post-infection reduced viral replication, with a calculated PD50 (protective dose 50%) of 0.13 μmol for the 3-hour group and 0.17 μmol for the 6-hour group [1]. While other Mpro inhibitors like PF-07321332 have shown robust efficacy in mammalian models of SARS-CoV-2 infection [2], N3's activity in an avian coronavirus model validates its utility for studying pan-coronavirus Mpro inhibition in vivo and for developing countermeasures against animal coronaviruses.

In Vivo IBV Coronavirus

Solubility and Formulation Considerations for In Vitro and In Vivo Use

N3 hemihydrate exhibits limited aqueous solubility but is readily soluble in DMSO. The solubility in DMSO is reported as ≥ 2.5 mg/mL (3.58 mM) for a clear solution . Another source reports DMSO solubility of 34.04 mg/mL (50 mM) [1]. For in vivo administration, formulations typically involve DMSO combined with vehicles such as Tween 80, PEG300, or corn oil . In contrast, PF-07321332 (nirmatrelvir) is formulated as an oral prodrug with enhanced bioavailability [2]. The specific solubility profile of N3 hemihydrate necessitates careful experimental planning, particularly for in vivo studies, and its well-documented formulation protocols are a key resource for researchers.

Solubility Formulation DMSO

Key Research and Industrial Applications for Mpro Inhibitor N3 Hemihydrate


Reference Standard for Mpro Enzymatic and Cellular Assays

N3 serves as a well-characterized reference inhibitor for validating Mpro enzymatic assays and cell-based antiviral assays. Its moderate potency (EC50 = 16.77 μM) makes it an ideal control for establishing assay windows and for benchmarking the activity of novel inhibitors [1]. Its broad-spectrum activity across multiple coronaviruses allows for cross-validation of assays targeting different viral strains [2].

Structural Biology and Structure-Based Drug Design

The high-resolution crystal structure of SARS-CoV-2 Mpro in complex with N3 (PDB ID: 6LU7) provides an essential template for structure-based drug design, molecular docking, and molecular dynamics simulations [1]. The detailed binding interactions, including the covalent bond with Cys145 and occupancy of the S1-S5 subsites, are critical for understanding the structural requirements for potent and selective Mpro inhibition [3].

Tool Compound for Studying Pan-Coronavirus Mpro Inhibition

N3's demonstrated activity against a panel of coronaviruses (SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-229E, FIPV, MHV-A59, IBV) makes it a valuable tool for investigating the molecular basis of broad-spectrum Mpro inhibition [2]. Researchers can use N3 to probe the conservation of the Mpro active site across coronaviruses and to identify structural features that confer pan-coronavirus activity.

In Vivo Proof-of-Concept Studies in Animal Models

N3 has demonstrated in vivo antiviral activity in a chicken embryo model of IBV infection [4]. This data supports its use as a tool compound for validating Mpro as a therapeutic target in animal models of coronavirus infection, and for exploring the pharmacokinetic and pharmacodynamic properties of peptidomimetic Mpro inhibitors in vivo. Its established formulation protocols provide a starting point for designing in vivo studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mpro inhibitor N3 hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.